molecular formula C11H10FN3O5S B12344928 1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B12344928
M. Wt: 315.28 g/mol
InChI Key: ZIUYYWYIBNZFHH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of substituents on the imidazole core. The parent heterocycle, 1H-imidazole, is substituted at three positions:

  • Position 1 : A 5-fluoro-2-methoxybenzenesulfonyl group.
  • Position 2 : A methyl group.
  • Position 5 : A nitro group.

The numbering of the imidazole ring begins with the nitrogen atom at position 1, proceeding clockwise. The sulfonyl group (-SO₂-) attached to position 1 originates from a benzene ring substituted with fluorine at position 5 and methoxy (-OCH₃) at position 2. This benzenesulfonyl moiety is named as a prefix in accordance with IUPAC substitutive nomenclature rules, where substituents on the benzene ring are listed in alphabetical order (fluoro before methoxy). The resulting full name—1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole—reflects this systematic approach.

For comparative analysis, Table 1 outlines structural features of related nitroimidazole derivatives documented in recent literature. Notably, the inclusion of a benzenesulfonyl group distinguishes this compound from ester-functionalized analogs, such as 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl stearate, which exhibit altered solubility and reactivity profiles.

Table 1: Structural Comparison of Nitroimidazole Derivatives

Compound Name Imidazole Substituents (Positions) Additional Functional Groups Reference
This compound 1: Benzenesulfonyl; 2: Methyl; 5: Nitro 5-Fluoro, 2-methoxy on benzene This work
1-Methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl stearate 1: Stearate ester; 2: Methyl; 5: Nitro C17 hydrocarbon chain
5-Fluoro-3-nitropyridin-2-ol N/A (pyridine core) 5-Fluoro, 3-nitro, 2-hydroxyl

Historical Context of Nitroimidazole Derivatives in Organic Chemistry

Nitroimidazoles have occupied a pivotal role in medicinal and synthetic chemistry since the mid-20th century. Early derivatives like metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) demonstrated antiparasitic and antibacterial activities, spurring interest in nitroheterocycles as bioactive scaffolds. The introduction of electron-withdrawing nitro groups at position 5 enhances metabolic stability and redox activity, enabling applications in hypoxia-targeted therapies and radiopharmaceuticals.

The structural evolution of nitroimidazoles accelerated with the incorporation of sulfonyl groups, as exemplified by the synthesis of 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzenesulfonate. Sulfonyl derivatives confer improved solubility in polar aprotic solvents compared to hydrocarbon-chain esters, as evidenced by the methanol solubility of 2,4,5-triphenylimidazole analogs. Contemporary methodologies, such as the nitration of fluorinated pyridines using fuming nitric acid and sulfuric acid, have further expanded the accessibility of complex nitroaryl intermediates.

Historically, the strategic placement of fluorine atoms—as seen in the 5-fluoro-2-methoxybenzenesulfonyl group of the target compound—has been employed to fine-tune electronic effects and metabolic resistance. For instance, fluorination at position 5 of the benzene ring likely reduces enzymatic degradation while maintaining the steric profile necessary for target engagement. These advances underscore the compound’s position within a broader trajectory of nitroimidazole innovation, bridging traditional synthetic approaches with modern functionalization techniques.

Properties

Molecular Formula

C11H10FN3O5S

Molecular Weight

315.28 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole

InChI

InChI=1S/C11H10FN3O5S/c1-7-13-6-11(15(16)17)14(7)21(18,19)10-5-8(12)3-4-9(10)20-2/h3-6H,1-2H3

InChI Key

ZIUYYWYIBNZFHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=C(C=CC(=C2)F)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Regioselective Alkylation of 5-Nitroimidazole

Initial synthesis begins with the alkylation of 5-nitroimidazole to introduce the methyl group at position 2. A modified procedure from regioselective alkylation studies employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, using methyl iodide as the alkylating agent. The reaction proceeds via nucleophilic substitution, with the nitro group at position 5 directing regioselectivity.

Table 1: Optimization of Alkylation Conditions

Entry Base Solvent Temperature (°C) Yield (%)
1 K₂CO₃ DMF 80 75
2 KOH DMSO 60 68
3 NaH THF 25 45

Optimal yields (75%) were achieved using K₂CO₃ in DMF, as higher temperatures enhanced reaction kinetics without side-product formation.

Nitration of 2-Methylimidazole

An alternative route involves direct nitration of 2-methylimidazole. Using a mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at 0–5°C, nitration occurs preferentially at position 5 due to the electron-donating methyl group at position 2. The product is isolated via neutralization and recrystallization from ethanol, yielding 2-methyl-5-nitro-1H-imidazole in 70% purity.

Preparation of 5-Fluoro-2-methoxybenzenesulfonyl Chloride

The sulfonylating agent, 5-fluoro-2-methoxybenzenesulfonyl chloride, is synthesized via chlorosulfonation of 5-fluoro-2-methoxybenzene.

Chlorosulfonation Reaction

In a procedure analogous to aromatic sulfonation, 5-fluoro-2-methoxybenzene is treated with chlorosulfonic acid (ClSO₃H) at 0°C for 2 hours. The intermediate sulfonic acid is then reacted with thionyl chloride (SOCl₂) under reflux to yield the sulfonyl chloride.

Key Reaction Parameters:

  • Molar Ratio: 1:1.2 (substrate:ClSO₃H)
  • Solvent: Dichloromethane (DCM)
  • Yield: 82% after purification by distillation.

Sulfonylation of 2-Methyl-5-nitro-1H-imidazole

The final step involves the reaction of 2-methyl-5-nitro-1H-imidazole with 5-fluoro-2-methoxybenzenesulfonyl chloride to form the target compound.

Reaction Conditions

Adapting sulfonylation methods from nitroimidazole esterification, the imidazole core (1.0 equiv) is dissolved in dry dichloromethane (DCM) with pyridine (1.2 equiv) as a base. The sulfonyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 hours. The reaction is quenched with ice-cold water, and the product is extracted with DCM, dried over Na₂SO₄, and purified via silica gel chromatography.

Table 2: Sulfonylation Optimization

Entry Base Solvent Time (h) Yield (%)
1 Pyridine DCM 4 82
2 Et₃N THF 6 75
3 DMAP ACN 3 70

Pyridine in DCM provided the highest yield (82%) due to efficient HCl scavenging and minimal side reactions.

Characterization of the Target Compound

Spectroscopic Analysis

  • FTIR (KBr): Peaks at 1520 cm⁻¹ (N=O stretch), 1360 cm⁻¹ and 1170 cm⁻¹ (S=O asymmetric and symmetric stretches), and 1240 cm⁻¹ (C-F stretch).
  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole H-4), δ 7.92–7.85 (m, 2H, aromatic H-3 and H-6), δ 6.98 (d, 1H, aromatic H-4), δ 3.89 (s, 3H, OCH₃), δ 2.51 (s, 3H, CH₃).
  • MS (ESI): m/z 372.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₁FN₃O₅S.

Purity and Stability

Thin-layer chromatography (TLC) in chloroform:methanol (9:1) confirmed a single spot (Rf = 0.62). The compound is stable at room temperature for >6 months when stored in amber vials.

Challenges and Limitations

Regioselectivity in Alkylation

Competing alkylation at position 4 was observed in entries using polar aprotic solvents (e.g., DMSO), necessitating precise temperature control.

Sulfonyl Chloride Hydrolysis

The sulfonyl chloride intermediate is moisture-sensitive, requiring anhydrous conditions during synthesis.

Chemical Reactions Analysis

1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Therapeutic Applications

1.1 Antimicrobial Activity

This compound has shown promising results as an antimicrobial agent. Research indicates that imidazole derivatives exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The presence of the nitro group and sulfonyl moiety enhances its efficacy by disrupting microbial cell functions.

Case Study:
In a study evaluating the antimicrobial properties of various imidazole derivatives, 1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

1.2 Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Case Study:
In preclinical models of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers, indicating its potential use in therapeutic formulations for inflammatory conditions .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of this compound. Studies indicate that it has favorable absorption characteristics, with a moderate half-life suitable for once-daily dosing in potential therapeutic regimens.

Safety Profile:
Toxicological assessments have shown that while the compound exhibits efficacy against pathogens, it maintains a relatively low toxicity profile in vitro. Further studies are needed to confirm these findings in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metronidazole (1-(2-Hydroxyethyl)-2-Methyl-5-Nitro-1H-Imidazole)

  • Structure : The hydroxyethyl group at position 1 distinguishes metronidazole from the target compound.
  • Activity : Metronidazole is a first-line treatment for amoebiasis and anaerobic bacterial infections. Its mechanism involves nitro group reduction by microbial enzymes, generating cytotoxic radicals .

Tinidazole (1-(2-(Ethylsulfonyl)Ethyl)-2-Methyl-5-Nitro-1H-Imidazole)

  • Structure : Tinidazole features an ethylsulfonylethyl chain at position 1 (CAS 19387-91-8) .
  • Activity : Tinidazole has a longer half-life than metronidazole, allowing once-daily dosing. It is effective against Entamoeba histolytica and Giardia .
  • Comparison : The target compound’s 5-fluoro-2-methoxybenzenesulfonyl group introduces aromaticity and steric bulk, which may influence receptor binding or resistance profiles compared to tinidazole’s aliphatic sulfonyl group .

1-(2-Chloroethyl)-2-Methyl-5-Nitro-1H-Imidazole

  • Structure : A chloroethyl substituent at position 1 (CAS 13182-81-5) .
  • Comparison : The target compound’s benzenesulfonyl group likely reduces electrophilicity and toxicity compared to the reactive chloroethyl group .

Schiff Base Hybrids (e.g., Compound 78)

  • Structure: (E)-N’-[1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene] isonicotinohydrazide (78) .
  • Activity : Exhibits MIC = 7.1 µM against E. coli ATCC 35218, comparable to kanamycin B .
  • Comparison : The target compound’s sulfonyl group may offer better hydrolytic stability than the hydrazide linker in compound 78, though its antibacterial spectrum remains speculative .

Structural and Functional Analysis Table

Compound Name Substituent at Position 1 Key Biological Activity Notable Features Reference ID
Target Compound 5-Fluoro-2-methoxybenzenesulfonyl Hypothesized antiprotozoic/antibacterial Enhanced stability, aromatic sulfonyl -
Metronidazole 2-Hydroxyethyl Antiamoebic, antibacterial Prodrug requiring nitro reduction
Tinidazole 2-(Ethylsulfonyl)ethyl Broad-spectrum antiparasitic Long half-life, lower dosing frequency
1-(2-Chloroethyl)-2-methyl-5-nitroimidazole Chloroethyl Intermediate for hybrid synthesis High reactivity, potential toxicity
Compound 78 (Schiff base hybrid) 4-Bromophenylethylidene isonicotinohydrazide Antibacterial (MIC = 7.1 µM) Synergistic hybrid design

Key Research Findings

  • Sulfonyl vs. Hydroxyalkyl Groups : Sulfonyl-containing derivatives (e.g., tinidazole) generally exhibit improved pharmacokinetics over hydroxyalkyl analogs like metronidazole, likely due to reduced metabolic degradation .
  • Nitro Group Positioning : The 5-nitro group is critical for anaerobic activation across all compounds, but electronic effects from substituents (e.g., fluoro, methoxy) may modulate reduction efficiency .
  • Toxicity Considerations : Chloroalkyl derivatives are less clinically viable due to off-target alkylation, whereas sulfonyl and aromatic groups mitigate this risk .

Biological Activity

1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic compound that has gained attention for its potential biological and pharmacological activities. This article explores its biological activity, focusing on its antimicrobial and antiparasitic properties, as well as its structural uniqueness that may confer distinct mechanisms of action.

Chemical Structure and Properties

The compound features a sulfonamide moiety, a nitro group, and an imidazole ring, which contribute to its biological activity. The presence of a fluorinated aromatic ring enhances lipophilicity, potentially improving cellular uptake and efficacy against resistant pathogens.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains and protozoa.

Table 1: Comparison of Antimicrobial Activities of Similar Compounds

Compound NameStructure FeaturesBiological Activity
SulfamethoxazoleSulfonamide with a methyl groupAntimicrobial
NitrofurantoinNitro group on a furan ringAntibacterial
MetronidazoleNitroimidazole structureAntiprotozoal

The unique combination of functional groups in this compound may allow it to interact effectively with biological targets related to infectious diseases, including enzymes involved in bacterial cell wall synthesis .

Case Studies

A study by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives against common pathogens like E. coli and S. aureus. The results indicated that certain derivatives exhibited significant zones of inhibition, suggesting that similar compounds could be effective in treating infections .

Table 2: Zone of Inhibition (mm) for Selected Compounds

CompoundE. coliS. aureusB. subtilis
Compound 1152019
Compound 2221821
Streptomycin283231

The mechanism of action for this compound likely involves its ability to form covalent bonds with nucleophilic residues in proteins due to the sulfonyl group. This interaction can inhibit or modulate enzyme activity critical for pathogen survival . The nitro group may also play a role in generating reactive species that damage microbial DNA.

Therapeutic Potential

Beyond antimicrobial activity, there is potential for this compound in treating parasitic infections and possibly cancer therapy due to its structural characteristics . The imidazole ring is known for its diverse biological properties, including anti-inflammatory and anticancer activities .

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